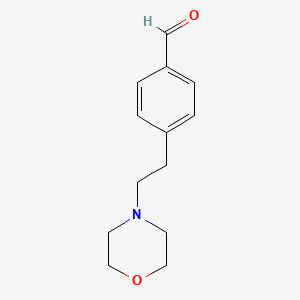
methyl3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate is a heterocyclic compound that contains a tetrazole ring fused with a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with carbon dioxide to form the tetrazole ring, followed by esterification to introduce the methyl benzoate moiety . The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tetrazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the tetrazole ring.
Applications De Recherche Scientifique
Methyl3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of methyl3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate involves its interaction with specific molecular targets. The tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Carboxyphenyl)-3-methyl-2-pyrazolin-5-one: This compound shares a similar benzoate ester structure but contains a pyrazoline ring instead of a tetrazole ring.
Sulfentrazone: A herbicide with a similar tetrazole ring structure but different functional groups.
Uniqueness
Methyl3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate is unique due to its specific combination of a tetrazole ring and a benzoate ester. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C9H8N4O3 |
|---|---|
Poids moléculaire |
220.18 g/mol |
Nom IUPAC |
methyl 3-(5-oxo-1H-tetrazol-4-yl)benzoate |
InChI |
InChI=1S/C9H8N4O3/c1-16-8(14)6-3-2-4-7(5-6)13-9(15)10-11-12-13/h2-5H,1H3,(H,10,12,15) |
Clé InChI |
BIXXFRYPVWTBBD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC=C1)N2C(=O)NN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole](/img/structure/B13635009.png)





![N7-Propylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B13635051.png)



